molecular formula C19H16N2O3 B11701080 3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11701080
M. Wt: 320.3 g/mol
InChI Key: XILUTEJQRJMZHP-UDWIEESQSA-N
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Description

3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring, a methoxyphenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 4-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-24-16-8-6-13(7-9-16)12-20-21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+

InChI Key

XILUTEJQRJMZHP-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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